Chaetochromin A

Descripción

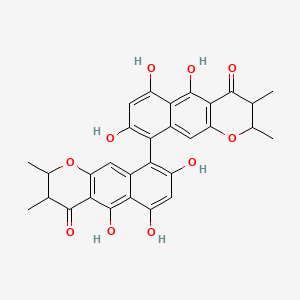

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

75514-37-3 |

|---|---|

Fórmula molecular |

C30H26O10 |

Peso molecular |

546.5 g/mol |

Nombre IUPAC |

(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one |

InChI |

InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1 |

Clave InChI |

RHNVLFNWDGWACV-DDHJBXDOSA-N |

SMILES isomérico |

C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C |

SMILES canónico |

CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |

Sinónimos |

chaetochromin chaetochromin A chaetochromin B chaetochromin D chaetochromin, stereoisome |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Characterization of Chaetochromin A from Chaetomium gracile: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction:

Discovered in 1981 from the fungus Chaetomium gracile, Chaetochromin A is a bis(naphtho-γ-pyrone) mycotoxin that has garnered significant interest in the scientific community.[1] Initially studied for its biosynthetic origins and antimicrobial properties, a pivotal discovery in 2014 revealed its potent and selective agonist activity at the insulin receptor, positioning it as a potential therapeutic agent for diabetes.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound, with a focus on detailed experimental protocols and quantitative data for researchers in drug discovery and development.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₆O₁₀ | PubChem CID: 6712966 |

| Molar Mass | 546.528 g/mol | PubChem CID: 6712966 |

| IUPAC Name | 5,5',6,6',8,8'-Hexahydroxy-2,2',3,3'-tetramethyl-2,2',3,3'-tetrahydro-4H,4'H-9,9'-bibenzo[g]chromene-4,4'-dione | PubChem CID: 6712966 |

| CAS Number | 75514-37-3 | PubChem CID: 6712966 |

Biological Activity of this compound and its Derivatives

| Activity | Target/Organism | IC₅₀/MIC/EC₅₀ | Compound | Reference |

| Insulin Receptor Agonist | Insulin Receptor (IR) | Activates at 5 µmol/L | 4548-G05 (derivative) | [2] |

| Antibacterial | Mycobacterium | 6.3 µg/mL | Resorcinol type lipid from C. cupreum | [3] |

| Antifungal | Magnaporthe oryzae | 6.25 µM | Chaetosemin B from C. seminudum | [4] |

| Antifungal | Gibberella saubinettii | 12.5 µM | Chaetosemin B from C. seminudum | [4] |

| Antibacterial | Klebsiella pneumoniae 1 | 0.05 mg/ml | Chloroformic extract of C. globosum | [5] |

| Antibacterial | Staphylococcus epidermidis | 0.05 mg/ml | Chloroformic extract of C. globosum | [5] |

| Antibacterial | Staphylococcus aureus | 0.1 mg/ml | Chloroformic extract of C. globosum | [5] |

| Antibacterial | Salmonella typhimurium 2 | 0.1 mg/ml | Chloroformic extract of C. globosum | [5] |

Experimental Protocols

Fungal Strain and Culture Conditions

-

Fungal Strain: Chaetomium gracile (e.g., ATCC 16153) can be obtained from culture collections.

-

Culture Medium: Potato carrot agar or mineral salts agar can be used for routine culture.

-

Incubation Conditions: The fungus is typically incubated aerobically at 24-26°C. Viable growth is usually observed after 3-4 days.

Production of this compound via Solid-State Fermentation

-

Substrate: Solid-state fermentation is a common method for producing fungal secondary metabolites. Rice culture is a suitable substrate for this compound production.

-

Inoculation: A well-sporulated culture of Chaetomium gracile is used to inoculate the sterilized rice substrate.

-

Incubation: The inoculated substrate is incubated for a period of 14 to 21 days at a controlled temperature and humidity to allow for fungal growth and metabolite production.

Extraction of this compound

-

Solvent Extraction: The fermented rice culture is dried and pulverized. The resulting powder is then extracted exhaustively with a suitable organic solvent such as ethyl acetate.[3]

-

Concentration: The organic solvent extract is filtered and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Purification of this compound

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[6][7][8][9] A solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol) is used to elute the compounds.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by reversed-phase HPLC.[6] A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.

Structure Elucidation and Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified compound is confirmed using 1D (¹H and ¹³C) and 2D NMR techniques.[1][10][11][12][13][14] Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.[1][10][11]

-

High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS is used to determine the exact mass and molecular formula of this compound.[15][16][17]

Biological Assays

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains is determined using methods like broth microdilution or agar dilution.[5][18][19][20][21]

-

Insulin Receptor Activation Assay:

-

Cell Line: A cell line overexpressing the human insulin receptor (e.g., CHO-IR cells) is used.[22]

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Detection of Receptor Phosphorylation: The activation of the insulin receptor is assessed by measuring the level of receptor autophosphorylation using an ELISA-based assay with an anti-phosphotyrosine antibody.[22][23][24] The half-maximal effective concentration (EC₅₀) can then be determined.

-

Mandatory Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Insulin receptor signaling pathway activated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Chaetosemins A–E, new chromones isolated from an Ascomycete Chaetomium seminudum and their biological activities [agris.fao.org]

- 5. Prospecting the antimicrobial and antibiofilm potential of Chaetomium globosum an endophytic fungus from Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. scienceopen.com [scienceopen.com]

- 12. thno.org [thno.org]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 21. mdpi.com [mdpi.com]

- 22. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A microtiter well assay system to measure insulin activation of insulin receptor kinase in intact human mononuclear cells. Decreased insulin effect in cells from patients with NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]

The Chaetochromin A Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Molecular Underpinnings of Chaetochromin A Production in Fungi

Abstract

This compound, a dimeric naphtho-γ-pyrone mycotoxin produced by fungi of the genus Chaetomium, notably Chaetomium gracile, has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated in published literature, this document synthesizes the available data on its precursors, related pathways for similar fungal metabolites, and standard molecular biology techniques to present a putative pathway and a framework for future research. This guide details the hypothesized enzymatic steps, potential gene cluster organization, quantitative data from related Chaetomium secondary metabolites, and detailed experimental protocols relevant to the study of this complex natural product.

Introduction

This compound is a member of the bis-naphtho-γ-pyrone class of fungal polyketides[1]. These compounds are known for their diverse and potent biological activities. This compound is biosynthesized from acetate and methionine precursors[2]. The core structure is assembled via the polyketide pathway, a common route for the synthesis of a wide array of secondary metabolites in fungi. Understanding the intricacies of the this compound biosynthesis pathway is crucial for harnessing its therapeutic potential, as well as for controlling its production in agricultural and indoor environments where Chaetomium species can proliferate.

This guide will explore the hypothesized biosynthetic pathway of this compound, drawing parallels with the well-characterized pathways of other fungal secondary metabolites. It will also provide a practical resource for researchers by detailing relevant experimental methodologies and presenting available quantitative data to inform experimental design and yield optimization efforts.

The Putative this compound Biosynthesis Pathway

While the definitive gene cluster for this compound remains to be experimentally verified and published, a putative pathway can be constructed based on the known precursors and the biosynthesis of analogous fungal polyketides. The biosynthesis is proposed to be initiated by a Type I iterative polyketide synthase (PKS).

Core Polyketide Synthesis

The initial step involves the condensation of acetyl-CoA with multiple molecules of malonyl-CoA by a PKS enzyme to form a linear polyketide chain. The folding pattern of this chain in this compound has been determined to be the same as that of rubrofusarin[2].

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of tailoring enzymes are hypothesized to modify the structure to yield the final this compound molecule. These modifications likely include:

-

Cyclization: Intramolecular cyclization reactions to form the characteristic naphtho-γ-pyrone rings.

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings, likely catalyzed by cytochrome P450 monooxygenases.

-

Methylation: The methyl groups present in the this compound structure are derived from S-adenosyl methionine (SAM), indicating the involvement of methyltransferases[2].

-

Dimerization: The formation of the dimeric structure of this compound from two identical monomeric units is a key step, potentially catalyzed by a laccase or a similar oxidative enzyme.

A proposed logical workflow for the biosynthesis is depicted in the following diagram.

Quantitative Data

| Compound | Fungal Strain | Culture Conditions | Yield | Reference |

| Chaetoglobosin A | Chaetomium globosum W7 | PDA medium, 15 days | 58.66 mg/L | [3] |

| Chaetoglobosin A | Chaetomium globosum OEX13 (overexpressing mutant) | Cornstalk substrate, 15 days | ~5.4 g/L (mycelial biomass) | [3] |

| Chaetoglobosin C | Chaetomium globosum | Citrate phosphate buffered PDA, pH 7.01, 4 weeks | 203 µg / five plates | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments that are central to the investigation of the this compound biosynthesis pathway. These protocols are based on established techniques used for the study of other fungal secondary metabolites.

Fungal Culture and this compound Extraction

Objective: To cultivate Chaetomium gracile and extract this compound for analysis.

Materials:

-

Chaetomium gracile strain (e.g., ATCC 16153)

-

Potato Dextrose Agar (PDA) or Rabbit Food Agar (ATCC Medium 340)

-

Liquid culture medium (e.g., Potato Dextrose Broth)

-

Sterile flasks and petri dishes

-

Incubator (24-26°C)

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

-

Glass vials for storage

Protocol:

-

Strain Activation: Rehydrate and activate the lyophilized Chaetomium gracile strain according to the supplier's instructions (e.g., ATCC).

-

Solid Culture: Inoculate PDA plates with the activated fungal culture and incubate at 24-26°C in the dark for 7-14 days, or until sufficient mycelial growth is observed.

-

Liquid Culture: Inoculate liquid culture medium with agar plugs from the solid culture. Incubate at 24-26°C with shaking (e.g., 150 rpm) for 14-21 days.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Homogenize the mycelium and extract with ethyl acetate (3 x volume).

-

Extract the culture filtrate with an equal volume of ethyl acetate (3x).

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator.

-

Store the dried extract at -20°C until further analysis.

-

Identification of the Biosynthetic Gene Cluster

Objective: To identify the putative this compound biosynthetic gene cluster in the genome of Chaetomium gracile.

Workflow Diagram:

Protocol:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from Chaetomium gracile mycelium using a suitable fungal DNA extraction kit or a standard CTAB protocol.

-

Genome Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

-

Genome Assembly and Annotation: Assemble the sequencing reads into a draft genome and perform gene prediction and functional annotation.

-

Gene Cluster Identification: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters within the assembled genome.

-

Candidate Cluster Selection: Identify candidate gene clusters that contain a Type I PKS, as well as genes encoding putative tailoring enzymes (e.g., oxidoreductases, methyltransferases, laccases) consistent with the proposed biosynthesis of this compound.

Gene Knockout for Functional Characterization

Objective: To validate the function of a candidate gene in the this compound biosynthesis pathway through targeted gene deletion.

Protocol (based on CRISPR-Cas9 or homologous recombination):

-

Construct Design: Design a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene. For CRISPR-Cas9, design guide RNAs targeting the gene of interest.

-

Protoplast Formation: Generate protoplasts from young Chaetomium gracile mycelium using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase).

-

Transformation: Transform the protoplasts with the knockout cassette or CRISPR-Cas9 components using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Select for transformants on a regeneration medium containing the appropriate selective agent. Screen putative mutants by PCR to confirm the deletion of the target gene.

-

Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under this compound-producing conditions. Analyze the culture extracts by HPLC or LC-MS to determine if the production of this compound is abolished in the mutant.

Quantitative Analysis of this compound

Objective: To quantify the amount of this compound produced by Chaetomium gracile.

Protocol (using High-Performance Liquid Chromatography - HPLC):

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dissolve the dried fungal extracts in a known volume of solvent and filter through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically acidified with a small amount of formic acid or acetic acid.

-

Detection: Diode array detector (DAD) or a UV detector set to the absorption maximum of this compound.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Generate a standard curve by plotting the peak area of the this compound standards against their concentrations. Use the standard curve to determine the concentration of this compound in the fungal extracts.

Regulation of this compound Biosynthesis

The specific signaling pathways that regulate the biosynthesis of this compound have not been elucidated. However, the regulation of secondary metabolism in fungi is a complex process that is often influenced by a variety of environmental and developmental cues.

Potential Regulatory Mechanisms:

-

Transcriptional Regulation: The expression of the this compound biosynthetic genes is likely controlled by pathway-specific transcription factors (often located within the gene cluster) and global regulators that respond to environmental signals.

-

Environmental Factors: Factors such as nutrient availability (carbon and nitrogen sources), pH, temperature, and light can significantly impact the production of secondary metabolites in fungi[5].

-

Chromatin Remodeling: The accessibility of the biosynthetic gene cluster to the transcriptional machinery can be regulated by epigenetic modifications, such as histone acetylation and methylation[6].

A conceptual diagram of the potential regulatory inputs is shown below.

Conclusion and Future Directions

The biosynthesis of this compound in Chaetomium gracile represents a fascinating area of fungal secondary metabolism. While the foundational knowledge of its polyketide origin is established, the complete elucidation of its biosynthetic gene cluster and the intricate regulatory networks that govern its production remain key areas for future research. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future efforts should focus on:

-

Genome sequencing of Chaetomium gracile and definitive identification of the this compound biosynthetic gene cluster.

-

Functional characterization of the genes within the cluster through targeted gene knockouts and heterologous expression.

-

In vitro characterization of the biosynthetic enzymes to elucidate their precise catalytic functions.

-

Transcriptomic and proteomic studies to identify the regulatory factors and signaling pathways that control this compound production.

A deeper understanding of the this compound biosynthesis pathway will not only provide insights into the chemical ecology of Chaetomium species but also open up avenues for the biotechnological production of this and other valuable natural products.

References

- 1. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A PKS gene, pks-1, is involved in chaetoglobosin biosynthesis, pigmentation and sporulation in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Growth and mycotoxin production by Chaetomium globosum is favored in a neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Mechanism of Action of Chaetochromin A as an Insulin Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide details the mechanism of action of Chaetochromin A, a small molecule insulin receptor (IR) agonist. The primary focus of this document is on a specific derivative of Chaetochromin, designated 4548-G05, which has been identified as a potent and selective agonist of the insulin receptor.[1][2] For the purpose of this guide, and in line with public domain information, we will refer to this compound as this compound (4548-G05). This document provides a comprehensive overview of its molecular interactions with the insulin receptor, the subsequent downstream signaling cascades, and its effects on cellular glucose metabolism. The information presented is collated from peer-reviewed scientific literature to aid researchers and professionals in drug development.

Core Mechanism of Action

This compound (4548-G05) acts as a nonpeptidyl insulin mimetic by directly targeting and activating the insulin receptor.[1] Unlike insulin, which is a polypeptide hormone, this compound is a small molecule that can be orally administered.[1] Its mechanism of action involves binding to the extracellular domain of the insulin receptor, which induces a conformational change in the receptor. This change mimics the effect of insulin binding, leading to the autophosphorylation of the receptor's intracellular tyrosine kinase domains.[1] The activation of the insulin receptor kinase initiates a cascade of downstream signaling events, primarily through the Akt and extracellular signal-related kinase (ERK) pathways, culminating in physiological responses such as glucose uptake.[1] A key finding is that this compound (4548-G05) selectively activates the insulin receptor and does not significantly activate the insulin-like growth factor receptor-I (IGF-1R) or other receptor tyrosine kinases.[1]

Signaling Pathway of this compound (4548-G05)

The binding of this compound (4548-G05) to the insulin receptor triggers a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (4548-G05) on insulin receptor activation and downstream cellular responses as reported in the literature.

Table 1: Effect of this compound (4548-G05) on Insulin Receptor (IR) Phosphorylation in CHO-IR Cells

| Concentration of this compound (4548-G05) | Duration of Treatment | Method of Detection | Observed Effect on IR Phosphorylation | Reference |

| 10 µmol/L | 15 min | Sandwich ELISA | Significant increase in IR tyrosine phosphorylation | [1] |

| 5 µmol/L | Not Specified | Western Blot | Elevated IR phosphorylation | [1] |

| 10 µmol/L | 15 min | Western Blot | Strong induction of IR phosphorylation | [1] |

| Time-course (10 µmol/L) | 5 min - 180 min | Not Specified | Activation at 5 min, peaked at 15 min, sustained until 120 min, returned to basal at 180 min | [1] |

Table 2: Effect of this compound (4548-G05) on Downstream Signaling and Glucose Uptake in C2C12 Myotubes

| Concentration of this compound (4548-G05) | Duration of Treatment | Target Molecule/Process | Observed Effect | Reference |

| 1, 5, and 10 µmol/L | 30 min | IR, Akt, and ERK Phosphorylation | Dose-dependent increase in phosphorylation of IR, Akt, and ERK | [1] |

| 1, 5, and 10 µmol/L | 30 min | [³H]-2-deoxyglucose uptake | Dose-dependent stimulation of glucose uptake | [1] |

| 200 nmol/L (in combination with 50 nmol/L insulin) | 30 min | [³H]-2-deoxyglucose uptake | Synergistic increase in glucose uptake | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions in the primary literature.[1]

Cell Culture and Treatment

-

Cell Lines:

-

Chinese hamster ovary cells stably overexpressing the human insulin receptor (CHO-IR).

-

C2C12 mouse myoblasts.

-

-

Culture Conditions:

-

CHO-IR cells were maintained in Ham's F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.

-

C2C12 myoblasts were grown in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Differentiation of C2C12 Myotubes:

-

C2C12 myoblasts were grown to confluence and then switched to DMEM containing 2% horse serum to induce differentiation into myotubes.

-

-

Compound Treatment:

-

For signaling experiments, cells were serum-starved for a specified period and then treated with various concentrations of this compound (4548-G05) or insulin for the indicated times.

-

Insulin Receptor Phosphorylation ELISA

This assay quantifies the level of tyrosine-phosphorylated insulin receptors.

-

Protocol Steps:

-

CHO-IR cells were treated with insulin (100 nmol/L) or this compound (4548-G05) (10 µmol/L) for 15 minutes.

-

Cells were lysed, and the lysates were incubated in 96-well plates pre-coated with an anti-phosphotyrosine antibody (PY20).

-

After washing, a polyclonal anti-IR antibody was added to the wells.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody was then added.

-

The amount of phosphorylated IR was quantified by measuring the absorbance after the addition of a colorimetric HRP substrate.

-

Western Blot Analysis

Western blotting was used to analyze the phosphorylation status of IR, Akt, and ERK.

-

Protocol Steps:

-

Cell Lysis: Treated cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of IR, Akt, and ERK.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

[³H]-2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells.

-

Protocol Steps:

-

Differentiated C2C12 myotubes were stimulated with insulin (100 nmol/L) or this compound (4548-G05) (1, 5, and 10 µmol/L) for 30 minutes.

-

[³H]-2-deoxyglucose was added to the cells, and they were incubated for an additional 10 minutes.

-

The cells were then lysed.

-

The amount of radioactivity taken up by the myotubes was measured by scintillation counting.

-

Conclusion

This compound (4548-G05) is a novel, orally active small molecule that functions as a selective insulin receptor agonist.[1][2] It directly binds to the extracellular domain of the insulin receptor, leading to its activation and the subsequent stimulation of the canonical insulin signaling pathways involving Akt and ERK.[1] This action promotes glucose uptake in metabolically active cells like myotubes.[1] The detailed mechanism and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as potential therapeutics for diabetes.

References

Chaetochromin A: A Selective Insulin Receptor Modulator for Diabetes Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chaetochromin A, and specifically its derivative 4548-G05, has emerged as a promising small molecule, non-peptidyl insulin mimetic with potent and selective agonist activity on the insulin receptor (IR).[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on insulin receptor signaling and glucose uptake, and detailed protocols for key experimental assays. The information presented herein is intended to facilitate further research and development of this compound and similar compounds as potential therapeutics for diabetes mellitus.

Mechanism of Action

This compound derivative 4548-G05 acts as a selective agonist of the insulin receptor.[1][3] Unlike insulin, it is an orally active small molecule.[2][3] Its primary mechanism involves binding to the extracellular domain of the insulin receptor, which induces a conformational change that activates the receptor's intrinsic tyrosine kinase activity.[1] This activation mimics the effects of insulin, initiating downstream signaling cascades.

Key aspects of its mechanism include:

-

Selective Insulin Receptor Activation: 4548-G05 selectively activates the insulin receptor but not the closely related insulin-like growth factor 1 receptor (IGF-1R) or other receptor tyrosine kinases.[1] This selectivity is crucial for minimizing off-target effects that can be associated with less specific insulin mimetics.

-

Downstream Signaling Pathway Activation: Upon binding and activation of the IR, 4548-G05 triggers the phosphorylation of key downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1), Akt (also known as Protein Kinase B), and Extracellular signal-regulated kinase (ERK).[1] The activation of the PI3K/Akt pathway is a critical step in mediating the metabolic effects of insulin, including glucose uptake.

-

Stimulation of Glucose Uptake: By activating the insulin signaling pathway, 4548-G05 promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells (myotubes), leading to increased glucose uptake from the bloodstream.[1]

-

Allosteric Modulation: While not definitively termed an "allosteric" modulator in all literature, its binding to a site on the extracellular domain distinct from the primary insulin binding site to activate the receptor is consistent with an allosteric mechanism of action.[4][5]

Quantitative Data

The following tables summarize the quantitative data available for the activity of this compound derivative 4548-G05 in various in vitro assays. While specific EC50 and IC50 values are not always explicitly stated in the primary literature, the data provides a clear indication of the compound's potency.

Table 1: Insulin Receptor Phosphorylation

| Compound | Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| 4548-G05 | CHO-IR | Sandwich ELISA | 10 µmol/L | Significant increase in IR phosphorylation | [1] |

| 4548-G05 | CHO-IR | Western Blot | 5 µmol/L | Dose-dependent increase in IR phosphorylation | [1] |

| 4548-G05 | C2C12 myotubes | Western Blot | 1, 5, 10 µmol/L | Dose-dependent increase in IR phosphorylation | [1] |

Table 2: Downstream Signaling Pathway Activation

| Compound | Cell Line | Target | Concentration | Observed Effect | Reference |

| 4548-G05 | CHO-IR | Akt phosphorylation | 5 µmol/L | Correlated with IR phosphorylation | [1] |

| 4548-G05 | CHO-IR | ERK phosphorylation | 5 µmol/L | Enhanced phosphorylation | [1] |

| 4548-G05 | C2C12 myotubes | Akt phosphorylation | 1, 5, 10 µmol/L | Dose-dependent increase | [1] |

Table 3: Glucose Uptake

| Compound | Cell Line | Assay | Concentration | Observed Effect | Reference |

| 4548-G05 | C2C12 myotubes | [³H]-2-deoxyglucose uptake | 1, 5, 10 µmol/L | Dose-dependent stimulation of glucose uptake | [1] |

| 4548-G05 + Insulin | C2C12 myotubes | [³H]-2-deoxyglucose uptake | 200 nmol/L + 50 nmol/L Insulin | Synergistic enhancement of glucose uptake | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound derivative 4548-G05.

Insulin Receptor Kinase Activity Assay (based on ELISA)

This protocol describes a cell-based ELISA to quantify insulin receptor phosphorylation.

Materials:

-

CHO cells stably overexpressing the human insulin receptor (CHO-IR)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-phosphotyrosine antibody (e.g., PY20) coated microplates

-

Anti-IRβ antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed CHO-IR cells in 96-well plates and grow to confluence.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µmol/L), insulin (positive control, e.g., 100 nmol/L), or vehicle (DMSO) for 15-30 minutes at 37°C.[1]

-

-

Cell Lysis:

-

Aspirate the treatment medium and wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

-

-

ELISA:

-

Transfer the cell lysates to the anti-phosphotyrosine antibody-coated microplate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the anti-IRβ antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Add stop solution and measure the absorbance at 450 nm using a plate reader.

-

[³H]-2-Deoxyglucose Uptake Assay

This protocol details the measurement of glucose uptake in differentiated C2C12 myotubes.

Materials:

-

Differentiated C2C12 myotubes in 24-well plates

-

Krebs-Ringer phosphate-HEPES (KRPH) buffer

-

[³H]-2-deoxyglucose

-

Unlabeled 2-deoxyglucose

-

Insulin

-

This compound

-

0.2 M Sodium hydroxide (NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation and Treatment:

-

Differentiate C2C12 myoblasts into myotubes.

-

Serum-starve the myotubes for 4-6 hours in serum-free medium.

-

Wash the cells twice with KRPH buffer.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µmol/L), insulin (positive control, e.g., 100 nmol/L), or vehicle for 30 minutes at 37°C.[1]

-

-

Glucose Uptake:

-

Termination and Lysis:

-

Stop the reaction by washing the cells three times with ice-cold KRPH buffer.

-

Solubilize the cells in 0.2 M NaOH.[1]

-

-

Measurement:

-

Transfer an aliquot of the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysate.

-

Immunoprecipitation and Immunoblotting

This protocol is for analyzing the phosphorylation status of IR, IRS-1, Akt, and ERK.

Materials:

-

Treated cell lysates (from section 3.1)

-

Protein A/G agarose beads

-

Primary antibodies (anti-IRβ, anti-p-Tyr, anti-IRS-1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Immunoprecipitation (for IR and IRS-1):

-

Incubate 200-500 µg of cell lysate with the anti-IRβ or anti-IRS-1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Centrifuge to pellet the beads and wash them three times with ice-cold lysis buffer.

-

Resuspend the beads in SDS sample buffer and boil for 5 minutes.

-

-

Immunoblotting:

-

For total cell lysates (for Akt and ERK analysis) or immunoprecipitated samples, separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway activated by this compound.

Experimental Workflow for Glucose Uptake Assay

Caption: Workflow for the [³H]-2-deoxyglucose uptake assay.

Logical Relationship of this compound's Selective Action

Caption: Selective action of this compound on the Insulin Receptor.

References

- 1. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Insulin Receptor: An Important Target for the Development of Novel Medicines and Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chaetochromin - Wikipedia [en.wikipedia.org]

- 4. Selective Allosteric Antibodies to the Insulin Receptor for the Treatment of Hyperglycemic and Hypoglycemic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. centerforbiomolecularmodeling.org [centerforbiomolecularmodeling.org]

Teratogenic Effects of Chaetochromin A in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetochromin A, a mycotoxin produced by various Chaetomium species, has been identified as a teratogenic agent with potent disruptive effects on embryonic development. This technical guide provides a comprehensive overview of the known teratogenic effects of this compound, summarizing the available quantitative data, detailing experimental protocols from key studies, and exploring potential mechanisms of action. This document is intended to serve as a foundational resource for researchers in toxicology, developmental biology, and drug development to inform future studies and risk assessments. The information presented herein is based on limited available studies, highlighting a need for further research to fully elucidate the molecular pathways underlying this compound's developmental toxicity.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are known contaminants of food and feed, posing a significant health risk to humans and animals. Among these, this compound, a bis(naphtho-γ-pyrone) derivative, has demonstrated notable biological activity. Early studies have confirmed its teratogenic potential, revealing its capacity to induce structural abnormalities during embryonic development. Understanding the specific nature of these effects, the dose-dependent responses, and the molecular mechanisms involved is crucial for assessing the risks associated with exposure and for the broader understanding of chemically induced developmental defects. This guide synthesizes the findings from key in vivo and in vitro studies to provide a detailed technical overview of the teratogenicity of this compound.

Quantitative Data on Teratogenic Effects

The teratogenic effects of this compound have been quantified in both in vivo and in vitro experimental models. The following tables summarize the key data from published studies.

Table 1: In Vivo Teratogenicity of this compound in Mice

| Animal Model | Dosage | Route of Administration | Gestation Day of Administration | Observed Malformations | Incidence of Malformations | Reference |

| ICR Mice | Specific dosage data not available in abstract | Oral | Not specified in abstract | Brain abnormalities | Data not available in abstract | (Ito & Ohtsubo, 1987)[1] |

Note: The full text of this study was not accessible, limiting the availability of detailed quantitative data.

Table 2: In Vitro Effects of this compound on Mouse Embryonic Cells [2][3]

| Cell Type | Compound | IC50 (µg/mL) | IC50 (µM) | Effect |

| Limb Bud (LB) Cells | This compound | 0.13 - 0.24 | ~0.24 - 0.44 | Inhibition of differentiation |

| Midbrain (MB) Cells | This compound | 0.13 - 0.24 | ~0.24 - 0.44 | Inhibition of differentiation |

| Limb Bud (LB) Cells | Chaetochromin D | 0.13 - 0.24 | ~0.23 - 0.43 | Inhibition of differentiation |

| Midbrain (MB) Cells | Chaetochromin D | 0.13 - 0.24 | ~0.23 - 0.43 | Inhibition of differentiation |

IC50 (50% inhibitory concentration) refers to the concentration of a compound that inhibits 50% of the differentiation of the cultured cells. Molar concentrations are estimated based on the molecular weight of this compound (C30H26O10) = 546.52 g/mol and Chaetochromin D.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of toxicological studies. The following protocols are based on the available literature.

In Vivo Teratogenicity Study in Mice (Ito & Ohtsubo, 1987)[1]

While the complete protocol is not available, the study abstract indicates the following core methodology:

-

Animal Model: Inbred ICR mice were used.

-

Test Substance: this compound, a polyphenolic mycotoxin produced by Chaetomium spp.

-

Administration: The substance was administered orally to pregnant mice.

-

Endpoint Assessment: Embryos were examined for teratogenic effects, with a specific focus on brain abnormalities.

In Vitro Micromass Cell Culture Assay (Tsuchiya et al., 1987)[2][3]

This in vitro assay assesses the teratogenic potential of a substance by its effect on the differentiation of embryonic cells in a high-density "micromass" culture.

-

Cell Preparation:

-

Limb buds (LB) and midbrains (MB) were dissected from day 10 mouse embryos.

-

The tissues were dissociated into single-cell suspensions.

-

-

Micromass Culture:

-

The cell suspension was spotted at a high density onto a culture dish to form "micromass cell islands."

-

The cells were cultured for 5 days to allow for differentiation.

-

-

Exposure to Test Compounds: this compound and Chaetochromin D were added to the culture medium at various concentrations.

-

Assessment of Differentiation:

-

After the culture period, the number of stainable foci of differentiated cells (e.g., cartilage nodules in limb bud cultures) was determined.

-

The concentration at which each compound inhibited the formation of differentiated foci by 50% of the control value (IC50) was calculated.

-

Caption: Workflow for the in vitro micromass teratogenicity assay.

Potential Mechanisms and Signaling Pathways

The precise molecular mechanisms and signaling pathways disrupted by this compound leading to teratogenesis have not been extensively studied. However, based on its chemical class and the observed effects of related compounds, several potential mechanisms can be hypothesized.

Inhibition of Macromolecule Synthesis and Cytotoxicity

Studies on other bis(naphtho-γ-pyrone) derivatives, such as ustilaginoidin A, have shown that these compounds can inhibit DNA, RNA, and protein synthesis in cultured cells.[4] This general cytotoxic effect, if it occurs in critical developing cell populations, could lead to cell death and subsequent developmental abnormalities. The strong inhibitory effect of this compound on the differentiation of limb bud and midbrain cells in vitro supports this hypothesis.

Caption: Hypothesized mechanism of this compound-induced teratogenicity.

Disruption of Key Signaling Pathways in Development

Embryonic development is orchestrated by a limited number of highly conserved signaling pathways, including Wnt, FGF, Hedgehog, and Notch.[5] Disruption of these pathways is a common mechanism of teratogenesis. While there is no direct evidence linking this compound to these specific pathways, its profound impact on the development of complex structures like the brain and limbs suggests that interference with one or more of these signaling cascades is a plausible mechanism. Future research should investigate the effects of this compound on the expression of key genes and proteins within these pathways in developing embryonic tissues.

Conclusion and Future Directions

The available evidence, though limited, clearly establishes this compound as a teratogenic mycotoxin. In vivo studies have demonstrated its ability to cause brain abnormalities in mice, and in vitro assays have quantified its potent inhibitory effects on the differentiation of embryonic limb bud and midbrain cells.[1][2][3]

Significant knowledge gaps remain, primarily concerning the precise dose-response relationships in vivo, the full spectrum of developmental defects, and the underlying molecular mechanisms. The lack of recent studies on this topic is a notable limitation in the field of developmental toxicology.

Future research should prioritize:

-

Replication and Expansion of In Vivo Studies: Modern toxicological methods should be employed to conduct comprehensive dose-response studies in animal models to determine no-observed-adverse-effect levels (NOAELs) and benchmark doses.

-

Elucidation of Molecular Mechanisms: Transcriptomic, proteomic, and metabolomic analyses of embryonic tissues exposed to this compound could identify the specific signaling pathways and cellular processes that are disrupted.

-

Investigation of Structure-Activity Relationships: Comparing the teratogenic potential of this compound with other bis(naphtho-γ-pyrone) derivatives could identify the key structural features responsible for its developmental toxicity.

A deeper understanding of the teratogenic effects of this compound is essential for accurate risk assessment and for advancing our knowledge of the fundamental mechanisms of developmental toxicology.

References

- 1. Teratogenicity of oral chaetochromin, a polyphenolic mycotoxin produced by Chaetomium spp., to mice embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and antitumor activities of fungal bis(naphtho-gamma-pyrone) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis [mdpi.com]

Chaetochromin A: A Multifaceted Mycotoxin in Chaetomium Fungal Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites. Among these, Chaetochromin A, a bis(naphtho-γ-pyrone) mycotoxin, has garnered significant attention. Initially identified in Chaetomium gracile, this complex polyketide has demonstrated a range of biological activities, from potent cytotoxicity to, more recently, promising therapeutic potential as an insulin receptor agonist.[1] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, its putative role in the biology of Chaetomium fungi, the signaling pathways that regulate its production, and detailed experimental protocols for its study.

Chemical Properties of this compound

This compound is a dimeric naphtho-γ-pyrone, a class of aromatic polyketides. Its complex structure is derived from the dimerization of two identical naphtho-γ-pyrone monomers. The stereochemistry of this compound, along with its stereoisomer Chaetochromin B and related compounds Chaetochromin C and D, contributes to its specific biological activities.[1]

Biosynthesis of this compound

The backbone of this compound is assembled through the polyketide biosynthetic pathway. This process involves the head-to-tail condensation of acetate units, followed by a series of modifications including cyclization, aromatization, and dimerization.

Precursor Supply: The biosynthesis initiates with acetyl-CoA and malonyl-CoA as the primary building blocks. The folding pattern of the polyketide chain in this compound has been determined to be the same as that of rubrofusarin.[2] Isotope labeling studies have confirmed that the carbon skeleton is derived from acetate, and the methyl groups are supplied by S-adenosyl methionine (SAM).[2]

Polyketide Synthase (PKS) Machinery: The core of the biosynthetic pathway is a Type I iterative polyketide synthase (PKS). While the specific PKS gene cluster for this compound has not been fully elucidated, it is hypothesized to be similar to other characterized bis-naphthopyrone biosynthetic gene clusters in fungi. These clusters typically encode a non-reducing PKS (NR-PKS) responsible for the synthesis of the monomeric unit.

Dimerization and Final Modifications: Following the synthesis of the naphtho-γ-pyrone monomer, a laccase-like enzyme is likely responsible for the oxidative dimerization to form the final this compound molecule. The exact sequence of tailoring reactions, such as hydroxylations, is still under investigation.

Role in Chaetomium Fungal Biology

While the cytotoxic and other biological activities of this compound against other organisms are well-documented, its endogenous role for the fungus itself is less clear. However, based on studies of similar bis-naphthopyrone pigments in other filamentous fungi, a primary function is likely chemical defense.

Predator Deterrence: Research on the bis-naphthopyrone aurofusarin in Fusarium species has demonstrated that these pigments protect the fungi from a wide range of animal predators, including springtails, woodlice, and mealworms.[3] These compounds act as feeding deterrents rather than toxins to these fungivores. It is highly probable that this compound serves a similar ecological role for Chaetomium, protecting it from predation in its natural habitat.

Interspecies Competition: Secondary metabolites are often involved in antagonistic interactions with other microorganisms. While not directly demonstrated for this compound, many Chaetomium metabolites exhibit antifungal and antibacterial properties, suggesting a role in competing for resources and niche establishment.[4]

Fungal Development: There is a well-established link between secondary metabolism and fungal development, including sporulation. In Chaetomium globosum, the disruption of a pathway-specific regulator for another secondary metabolite, chaetoglobosin A, resulted in a loss of spore production.[5] This suggests a complex interplay where the machinery for producing secondary metabolites is intertwined with developmental processes. While a direct effect of this compound on Chaetomium development has not been reported, it is a plausible area for future investigation.

Signaling Pathways and Regulation

The production of this compound, like other secondary metabolites in fungi, is tightly regulated by a complex network of signaling pathways that respond to environmental cues.

Gα-cAMP/PKA Pathway: In Chaetomium globosum, the Gα-cAMP/PKA pathway has been shown to positively regulate the biosynthesis of another polyketide, chaetoglobosin A, as well as pigmentation and sexual development.[6][7] This pathway is a central hub for sensing nutrient availability and other environmental signals. It is likely that this pathway also plays a role in regulating the expression of the this compound biosynthetic gene cluster.

Velvet Complex and LaeA: The Velvet protein complex (VeA, VelB, VosA) and the global regulator LaeA are key players in coordinating secondary metabolism and development in many filamentous fungi.[8][9] This complex acts as a light-responsive master regulator, and LaeA is thought to function as a methyltransferase that influences chromatin structure, thereby controlling the expression of silent secondary metabolite gene clusters. The activity of the Velvet complex and LaeA is a promising target for manipulating the production of this compound.

Epigenetic Regulation: The expression of secondary metabolite gene clusters is also subject to epigenetic control, primarily through histone acetylation and methylation. Treatment of Chaetomium species with histone deacetylase (HDAC) inhibitors has been shown to enhance the production of polyketides. This indicates that the this compound gene cluster may be silenced or expressed at low levels under standard laboratory conditions and that its production can be modulated by epigenetic factors.

Quantitative Data

Quantitative data on the biological activity and production of this compound is crucial for its potential applications. While specific data for this compound is limited in the public domain, data for related compounds and general production levels in Chaetomium provide a useful reference.

Table 1: Biological Activity of Selected Chaetomium Metabolites

| Compound | Target Organism/Cell Line | Activity | IC50 / MIC | Reference |

| Chaetoglobosin A | Botrytis cinerea | Antifungal | EC50 < 10 µg/mL | [10] |

| Chaetoglobosin C | Fusarium oxysporum | Antifungal | - | [11] |

| Chaetominine | Human cancer cell lines | Cytotoxic | - | - |

| This compound | Insulin Receptor | Agonist | - | [1] |

Table 2: Production of Secondary Metabolites in Chaetomium Species

| Species | Compound | Production Level | Culture Conditions | Reference |

| C. globosum | Chaetoglobosin A | 52-260 mg/L | Liquid culture | [5] |

| C. globosum | Chaetoglobosin A | 58.66-298.77 mg/L | Liquid culture | [12] |

| C. globosum | Crude Metabolites | 7.44-47.2 µg/mg mycelium | - | [13] |

Experimental Protocols

Extraction and Purification of this compound from Chaetomium gracile

This protocol is based on general methods for the extraction of polyketides from fungal cultures.

a. Fungal Cultivation:

-

Inoculate Chaetomium gracile spores or mycelial plugs onto a suitable solid medium such as Potato Dextrose Agar (PDA) or Rabbit Food Agar.[1]

-

Incubate at 24-26 °C in the dark for 14-21 days, or until significant mycelial growth and pigmentation are observed.[1]

-

For larger scale production, use the solid-state culture to inoculate a liquid medium, such as Potato Dextrose Broth (PDB), and incubate with shaking at 150-180 rpm for 10-15 days.

b. Extraction:

-

Harvest the fungal biomass and culture filtrate by filtration.

-

Lyophilize the mycelium to dryness.

-

Extract the dried mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v). Perform the extraction three times to ensure complete recovery.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

c. Purification (Solid Phase Extraction - SPE):

-

Column: C18 reverse-phase SPE cartridge.

-

Conditioning: Wash the cartridge sequentially with 10 mL of methanol and 10 mL of deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal volume of methanol and dilute with water (to <10% methanol). Load the sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 10 mL of water/methanol (90:10, v/v) to remove polar impurities.

-

Elution: Elute this compound with 10 mL of methanol or acetonitrile.

-

Drying: Evaporate the elution solvent to dryness.

d. Further Purification (HPLC):

-

Column: C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm and 280 nm.

-

Collect fractions corresponding to the this compound peak and confirm purity by LC-MS.

Gene Knockout in Chaetomium via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is a generalized procedure for gene disruption in filamentous fungi, adapted for Chaetomium.

a. Construction of the Gene Knockout Cassette:

-

Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene (e.g., a PKS gene) from Chaetomium genomic DNA using high-fidelity PCR.

-

Clone the 5' and 3' flanks into a suitable vector on either side of a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph). This can be done using restriction enzyme-based cloning or Gibson assembly.

-

The resulting knockout cassette (5' flank - hph - 3' flank) should be cloned into a binary vector suitable for Agrobacterium tumefaciens (e.g., a pCAMBIA-based vector).

b. Agrobacterium tumefaciens Preparation:

-

Introduce the binary vector containing the knockout cassette into a suitable A. tumefaciens strain (e.g., AGL-1) by electroporation or heat shock.

-

Select transformed A. tumefaciens colonies on LB agar containing appropriate antibiotics (e.g., kanamycin for the binary vector and carbenicillin for the Agrobacterium strain).

-

Grow a single colony in liquid LB with antibiotics at 28 °C overnight.

-

Inoculate the overnight culture into induction medium (e.g., IMAS) and grow to an OD600 of 0.5-0.6. Add acetosyringone to a final concentration of 200 µM and continue to incubate for 4-6 hours.

c. Co-cultivation:

-

Harvest Chaetomium spores from a mature culture and adjust the concentration to 1 x 10^7 spores/mL in sterile water.

-

Mix equal volumes of the induced A. tumefaciens culture and the Chaetomium spore suspension.

-

Plate 200 µL of the mixture onto a cellophane membrane placed on co-cultivation medium (e.g., PDA supplemented with acetosyringone).

-

Incubate at 22-25 °C in the dark for 48-72 hours.

d. Selection of Transformants:

-

Transfer the cellophane membrane to a selection medium (e.g., PDA containing hygromycin B at an appropriate concentration and an antibiotic to kill Agrobacterium, such as cefotaxime).

-

Incubate at 25 °C until resistant colonies appear (typically 5-10 days).

-

Subculture individual resistant colonies to fresh selection plates to obtain pure cultures.

e. Verification of Gene Knockout:

-

Extract genomic DNA from the putative knockout mutants and the wild-type strain.

-

Perform PCR using primers that flank the target gene region and primers internal to the hph cassette to confirm the homologous recombination event.

-

For definitive confirmation, perform a Southern blot analysis using a probe specific to the target gene or the hph cassette.

Conclusion

This compound is a fascinating secondary metabolite from Chaetomium fungi with a dual nature. On one hand, it is a mycotoxin with a likely ecological role in defending the fungus against predators. On the other hand, its recently discovered activity as an insulin receptor agonist opens up exciting possibilities for therapeutic development. A deeper understanding of its biosynthesis, regulation, and endogenous function in Chaetomium is essential for harnessing its full potential. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate this complex and promising molecule. Future work should focus on elucidating the specific gene cluster responsible for this compound biosynthesis, quantifying its defensive capabilities, and exploring the intricate signaling networks that control its production.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [Agrobacterium tumefaciens-mediated transformation of Chaetomium globosum and its T-DNA insertional mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Gα-cAMP/PKA pathway positively regulates pigmentation, chaetoglobosin A biosynthesis and sexual development in Chaetomium globosum | PLOS One [journals.plos.org]

- 7. Gα-cAMP/PKA pathway positively regulates pigmentation, chaetoglobosin A biosynthesis and sexual development in Chaetomium globosum. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 10. High-Throughput Construction of Gene Deletion Cassettes for Generation of Neurospora crassa Knockout Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The laboratory protocol: Agrobacterium tumefaciens-mediated transformation of a hevein-like gene into aspar... [protocols.io]

- 12. Hydroid defenses against predators: the importance of secondary metabolites versus nematocysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

Chaetochromin A: A Comprehensive Technical Review of its Biological Activities

For Immediate Release

[City, State] – [Date] – Chaetochromin A, a complex polyketide metabolite produced by various fungi of the Chaetomium genus, is gaining significant attention within the scientific community for its diverse range of biological activities. This in-depth technical guide provides a comprehensive overview of the current research on this compound, summarizing its known biological effects, quantitative data, and the experimental methodologies used to elucidate these activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Overview of Biological Activities

This compound has demonstrated a spectrum of biological effects, including potent antidiabetic properties, inhibitory action against botulinum neurotoxin, and cytotoxic effects. While research into its anticancer, antimicrobial, and insecticidal activities is less specific to this compound itself, studies on related compounds and crude extracts from Chaetomium species suggest potential in these areas as well.

Antidiabetic Activity

This compound, also referred to in some literature as 4548-G05, has been identified as a selective agonist of the insulin receptor (IR).[1] This activity presents a promising avenue for the development of novel oral therapies for diabetes.

Quantitative Data: Antidiabetic Activity

While specific EC50 or IC50 values for the direct activation of the insulin receptor or for glucose uptake stimulation by this compound are not extensively detailed in the currently available public literature, its potent and long-lasting antidiabetic effects have been demonstrated in vivo in mouse models.[1]

Experimental Protocols: Insulin Receptor Activation Assay

The identification of this compound as an insulin receptor agonist was achieved through a cell-based screening assay. The general protocol is as follows:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing the human insulin receptor (CHO-IR) are cultured in a suitable medium.

-

Compound Treatment: The CHO-IR cells are treated with this compound or a vehicle control.

-

Lysis and Immunoprecipitation: After incubation, the cells are lysed, and the insulin receptors are immunoprecipitated using an anti-IR antibody.

-

Phosphorylation Detection: The tyrosine phosphorylation of the immunoprecipitated receptors is quantified using an anti-phosphotyrosine antibody in an ELISA-based format. An increase in phosphorylation indicates receptor activation.

Signaling Pathway: Insulin Receptor Activation

Upon binding to the insulin receptor, this compound induces a conformational change in the receptor, leading to its autophosphorylation on tyrosine residues. This initiates a downstream signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activates two primary pathways: the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK/ERK) pathway. The activation of the PI3K/Akt pathway is crucial for mediating most of the metabolic actions of insulin, including the translocation of GLUT4 transporters to the cell membrane, which facilitates glucose uptake. The Ras/MAPK pathway is primarily involved in regulating gene expression and mitogenic effects.[2][3]

References

Chaetochromin A (C₃₀H₂₆O₁₀): A Technical Guide on its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetochromin A, a dimeric naphtho-γ-pyrone with the molecular formula C₃₀H₂₆O₁₀, is a fungal metabolite that has garnered significant interest for its diverse biological activities.[1][2] Initially identified from Chaetomium species, this complex natural product has been a subject of research primarily for its potent effects on cellular signaling pathways, demonstrating potential as both a therapeutic agent and a valuable research tool.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its quantitative biological data, the experimental protocols used in its study, and the signaling pathways it modulates.

Core Scientific Findings

Biological Activity of this compound

This compound has demonstrated significant biological effects in various experimental models, most notably as a selective agonist of the insulin receptor and as a cytotoxic agent.

A key discovery has been the identification of a this compound derivative (referred to as 4548-G05 in the literature) as a potent, orally active, and selective small-molecule agonist of the insulin receptor (IR).[3] This activity is of particular interest for the development of novel therapeutics for diabetes mellitus. The compound selectively activates the insulin receptor over the insulin-like growth factor receptor-I (IGF-IR) and other receptor tyrosine kinases.[3] By binding to the extracellular domain of the IR, this compound induces receptor autophosphorylation and initiates downstream signaling cascades, including the Akt and extracellular signal-regulated kinase (ERK) pathways, ultimately leading to increased glucose uptake in muscle cells.[3]

In addition to its insulin-mimetic properties, this compound has been shown to exhibit strong inhibitory effects on the differentiation of mouse embryo limb bud and midbrain cells in culture.[1] This cytotoxic activity highlights the compound's potential as a modulator of developmental processes and as a starting point for the investigation of anti-proliferative agents.

Quantitative Data

The following tables summarize the key quantitative data from studies on this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ | Mouse Embryo Limb Bud Cells | 0.13 - 0.24 µg/mL | [1] |

| IC₅₀ | Mouse Embryo Midbrain Cells | 0.13 - 0.24 µg/mL | [1] |

Table 1: Cytotoxicity of this compound. The IC₅₀ values represent the concentration of this compound required to inhibit the differentiation of the respective primary cells by 50%.

| Cell Line | Treatment | Effect | Reference |

| CHO-IR cells | 10 µmol/L 4548-G05 | Increased IR phosphorylation | [3] |

| CHO-IR cells | Dose-dependent (starting at 5 µmol/L) | Increased IR and Akt phosphorylation | [3] |

| Differentiated C2C12 myotubes | 1, 5, and 10 µmol/L 4548-G05 | Increased IR, Akt, and ERK phosphorylation | [3] |

| Differentiated C2C12 myotubes | 10 µmol/L 4548-G05 | Enhanced cellular glucose uptake | [3] |

Table 2: Effects of this compound derivative (4548-G05) on Insulin Signaling. This table summarizes the observed effects of the this compound derivative on key components of the insulin signaling pathway in different cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Micromass Culture of Mouse Embryo Limb Bud and Midbrain Cells for Cytotoxicity Testing

This protocol is adapted from the method used to determine the IC₅₀ values of this compound.[1]

1. Cell Preparation: a. Euthanize pregnant mice at day 10 of gestation by cervical dislocation. b. Aseptically remove the embryos and place them in sterile phosphate-buffered saline (PBS). c. Dissect the forelimb buds and midbrain tissues from the embryos under a dissecting microscope. d. Pool the tissues in a sterile tube containing a solution of 0.1% trypsin and 0.1% collagenase in PBS. e. Incubate at 37°C for 15-20 minutes with gentle agitation to dissociate the tissue. f. Neutralize the trypsin with an equal volume of fetal bovine serum (FBS). g. Centrifuge the cell suspension at 150 x g for 5 minutes. h. Resuspend the cell pellet in a defined culture medium (e.g., DMEM/F12 supplemented with insulin, transferrin, and selenium). i. Determine cell viability and density using a hemocytometer and trypan blue exclusion.

2. Micromass Culture: a. Adjust the cell suspension to a final concentration of 2.0 x 10⁷ cells/mL. b. Dispense 10 µL droplets of the cell suspension into the center of each well of a 24-well plate. c. Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 2 hours to allow for cell attachment. d. Gently add 1 mL of culture medium containing various concentrations of this compound (or vehicle control) to each well. e. Culture the cells for 5 days, with a medium change on day 3.

3. Assessment of Differentiation: a. After 5 days, aspirate the medium and wash the cultures with PBS. b. Fix the cells with 10% formalin for 30 minutes. c. Stain for cartilage differentiation by adding Alcian blue solution (1% in 3% acetic acid, pH 2.5) and incubating for 2 hours. d. Wash extensively with distilled water to remove excess stain. e. Quantify the stained cartilage nodules by image analysis or by extracting the dye with 4M guanidine-HCl and measuring the absorbance at 620 nm. f. The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the number or intensity of stained nodules compared to the vehicle control.

Insulin Receptor Phosphorylation ELISA in CHO-IR Cells

This protocol describes a method to quantify the activation of the insulin receptor by this compound.

1. Cell Culture and Treatment: a. Culture Chinese Hamster Ovary cells stably overexpressing the human insulin receptor (CHO-IR) in a suitable growth medium (e.g., F-12K Medium with 10% FBS and G418 for selection). b. Seed the cells in a 96-well plate and grow to confluence. c. Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium. d. Treat the cells with various concentrations of this compound (4548-G05) or a vehicle control for 15-30 minutes at 37°C. An insulin-treated group should be included as a positive control.

2. Cell Lysis: a. Aspirate the treatment medium and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Incubate on ice for 10 minutes with occasional agitation. d. Scrape the cell lysates and transfer them to microcentrifuge tubes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. ELISA Procedure: a. Use a commercially available ELISA kit for the detection of phosphorylated insulin receptor (e.g., anti-phospho-IR β subunit [Tyr1150/1151]). b. Coat the wells of a 96-well ELISA plate with a capture antibody specific for the insulin receptor β-subunit overnight at 4°C. c. Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20). d. Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. e. Wash the wells three times with wash buffer. f. Add 100 µL of diluted cell lysates (normalized for protein concentration) to the wells and incubate for 2 hours at room temperature or overnight at 4°C. g. Wash the wells three times with wash buffer. h. Add a detection antibody that specifically recognizes the phosphorylated tyrosine residues on the insulin receptor and incubate for 1-2 hours at room temperature. i. Wash the wells three times with wash buffer. j. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature. k. Wash the wells five times with wash buffer. l. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes. m. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). n. Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated insulin receptor.

2-Deoxyglucose Uptake Assay in Differentiated C2C12 Myotubes

This protocol details the measurement of glucose uptake in muscle cells in response to this compound.

1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS). b. Once the cells reach 80-90% confluency, switch to a differentiation medium (e.g., DMEM with 2% horse serum) to induce their fusion into myotubes. c. Allow the cells to differentiate for 4-6 days, with medium changes every 2 days.

2. Glucose Uptake Assay: a. Serum-starve the differentiated myotubes for 3-4 hours in a serum-free, low-glucose DMEM. b. Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (e.g., 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4). c. Treat the cells with various concentrations of this compound (4548-G05), insulin (positive control), or vehicle control in KRH buffer for 30 minutes at 37°C. d. Initiate glucose uptake by adding KRH buffer containing 0.5-1.0 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose. e. Incubate for 10 minutes at 37°C. f. Terminate the uptake by washing the cells three times with ice-cold PBS.

3. Measurement of Glucose Uptake: a. Lyse the cells by adding 0.5 mL of 0.1 M NaOH. b. Transfer the cell lysates to scintillation vials. c. Add 5 mL of scintillation cocktail to each vial. d. Measure the radioactivity using a liquid scintillation counter. e. Determine the protein concentration of parallel wells using a BCA assay to normalize the glucose uptake data. f. The results are expressed as pmol of 2-deoxyglucose taken up per minute per mg of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the general workflows of the experimental protocols described.

Caption: Insulin Receptor Signaling Pathway Activated by this compound.